BenchChemオンラインストアへようこそ!

(S)-2-(3-methylazetidin-1-yl)propanoic acid

stereochemistry enantiomeric purity chiral building block

This single (S)-configured enantiomer (CAS 1932430-78-8) eliminates chiral resolution steps and the confounding variables introduced by racemic mixtures (CAS 1529694-98-1). The 3-methylazetidine ring adds a hydrophobic contact point (ΔXLogP3 +0.4 vs. des‑methyl analog) while maintaining aqueous solubility suitable for biophysical screening. With XLogP3 -1.5, MW 143.18 Da, and a pre‑organized puckered geometry, it is purpose‑built for CNS‑accessible peptidomimetics, enzyme inhibitors, and receptor modulators. Procure the stereochemically defined single enantiomer to ensure batch‑to‑batch reproducibility in SAR campaigns.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1932430-78-8
Cat. No. B1474205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methylazetidin-1-yl)propanoic acid
CAS1932430-78-8
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CN(C1)C(C)C(=O)O
InChIInChI=1S/C7H13NO2/c1-5-3-8(4-5)6(2)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1
InChIKeyNGTJUDHSIVXGMU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Methylazetidin-1-yl)propanoic acid (CAS 1932430-78-8): Key Physicochemical and Stereochemical Identity for Informed Procurement


(S)-2-(3-Methylazetidin-1-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative in which a (2S)-propanoic acid moiety is attached to the N1 of a 3-methylazetidine ring. It belongs to the class of azetidine-based building blocks widely employed in medicinal chemistry for the construction of peptidomimetics, enzyme inhibitors, and receptor modulators. Its single (S)-configured chiral center, defined puckered azetidine ring, and balanced physicochemical profile—including a computed XLogP3 of -1.5 and a topological polar surface area of 40.5 Ų [1]—distinguish it from closely related analogs and make precise stereochemical specification essential for reproducible research outcomes.

Why Generic Substitution of (S)-2-(3-Methylazetidin-1-yl)propanoic acid with Racemic or Des-Methyl Analogs Compromises Data Integrity


The biological activity and synthetic utility of azetidine-containing building blocks are exquisitely sensitive to both stereochemistry and ring substitution. Replacing the single (S)-enantiomer with the racemic mixture (CAS 1529694-98-1) introduces an equal amount of the (R)-antipode, which can exhibit different binding affinities, pharmacokinetics, or catalytic properties, potentially doubling the number of variables in structure-activity relationship (SAR) studies. Likewise, substituting the 3-methylazetidine scaffold with the unsubstituted azetidine analog (CAS 1849613-27-9) markedly alters lipophilicity and conformational dynamics, undermining the rationale for choosing a constrained, methyl-bearing ring system in the first place. The following quantitative evidence substantiates why these substitutions are not scientifically interchangeable.

Quantitative Differentiation of (S)-2-(3-Methylazetidin-1-yl)propanoic acid from Its Closest Analogs


Chiral Identity: (S)-Enantiomer Versus Racemic Mixture

The title compound is the defined (S)-enantiomer (CAS 1932430-78-8), whereas the commonly available racemic mixture is sold under CAS 1529694-98-1. In chiral chromatography or asymmetric synthesis, the (S)-form provides a single, defined stereochemical input. Although specific optical rotation or enantiomeric excess values are not publicly reported in peer-reviewed literature for this compound, the very existence of separate CAS numbers for the enantiopure and racemic forms constitutes a regulatory and supply-chain distinction. Using the racemate in stereosensitive applications introduces an uncontrolled 50% (R)-enantiomer burden, which can confound dose-response relationships and lead to spurious SAR conclusions [1].

stereochemistry enantiomeric purity chiral building block

Lipophilicity Shift: 3-Methylazetidine Versus Unsubstituted Azetidine Core

Computed XLogP3 values demonstrate a meaningful difference in lipophilicity between the target compound and its des-methyl analog. The target (S)-2-(3-methylazetidin-1-yl)propanoic acid has a calculated XLogP3 of -1.5, while 2-(azetidin-1-yl)propanoic acid (CAS 1849613-27-9) records a more hydrophilic XLogP3 of -1.9 [1][2]. This ΔXLogP3 of +0.4 log units translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient for the methyl-bearing compound, which can influence membrane permeability, protein binding, and metabolic stability in medicinal chemistry programs.

lipophilicity XLogP3 drug-likeness

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Discovery

The target compound possesses a molecular weight of 143.18 g·mol⁻¹ and a heavy atom count of 10, compared with 129.16 g·mol⁻¹ and 9 heavy atoms for the des-methyl analog 2-(azetidin-1-yl)propanoic acid [1][2]. The 14 Da mass increment arises solely from the 3-methyl substitution on the azetidine ring. In fragment-based drug discovery, this modest increase keeps the compound well within the 'rule-of-three' guidelines (MW < 300) while providing an additional hydrophobic contact point for target engagement, a feature absent in the simpler azetidine scaffold.

molecular weight fragment-based drug design lead-likeness

Conformational Constraint: 3-Methyl Substitution Locks the Azetidine Ring Puckering

1-Alkyl-3-methylazetidines adopt a non-planar, puckered conformation that is energetically preferred and dynamically interconverting, as established by proton coupling constant and chemical shift analysis [1]. The 3-methyl substituent introduces torsional strain that biases the ring toward a specific puckered geometry, reducing the number of accessible conformers compared with the unsubstituted azetidine ring. This rigidification can translate into enhanced binding enthalpy when the constrained scaffold pre-organizes pharmacophoric elements in a geometry complementary to the target binding site. Direct head-to-head crystallographic or computational comparison data for the title compound versus its des-methyl analog are not publicly available, but the class-level conformational effect of 3-methyl substitution is well documented [1].

conformational analysis ring puckering rigidification

High-Value Application Scenarios for (S)-2-(3-Methylazetidin-1-yl)propanoic acid Based on Quantitative Evidence


Enantioselective Synthesis of Peptidomimetic Enzyme Inhibitors

When constructing peptidomimetics that incorporate a conformationally constrained azetidine core, the defined (S)-configuration of this compound ensures that only the desired stereoisomer enters the synthetic sequence. The 3-methyl group provides an additional hydrophobic contact point (ΔXLogP3 +0.4 vs. des-methyl analog) that can be exploited for improved target binding. The single enantiomer eliminates the need for chiral resolution steps, streamlining synthetic routes and increasing overall yield [1].

Fragment-Based Lead Discovery Requiring Balanced Lipophilicity

With a molecular weight of 143.18 Da and a computed XLogP3 of -1.5, this compound sits in an optimal fragment space for CNS or intracellular targets where moderate lipophilicity is needed. The 3-methyl substitution increases hydrophobicity by approximately 2.5-fold relative to the unsubstituted azetidine scaffold, facilitating initial binding while maintaining aqueous solubility suitable for biophysical screening [1][2].

Conformational SAR Studies of Azetidine-Containing Ligands

The 3-methyl-azetidine ring adopts a puckered, non-planar geometry that pre-organizes the N-attached propanoic acid side chain in a defined spatial orientation. This rigidification can be leveraged in systematic SAR campaigns to probe the conformational preferences required for target engagement, distinguishing it from more flexible, unsubstituted azetidine derivatives [3].

Quote Request

Request a Quote for (S)-2-(3-methylazetidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.